![molecular formula C18H25N5O3S B6458995 8-cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2548981-65-1](/img/structure/B6458995.png)
8-cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a selective cyclin-dependent kinase 4 (CDK4) inhibitor . It is useful for treating inflammation and cell proliferative diseases such as cancer and restenosis .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular formula of this compound is C24H29N7O . It belongs to the class of pyridopyrimidines .Chemical Reactions Analysis
This compound is extensively metabolized by cytochrome P450 3A4 . It exhibits a large inter-individual variability in exposure (coefficient of variation range 40–95% for minimum plasma concentration), and its brain penetration is limited by efflux transporters .Applications De Recherche Scientifique
1. Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) This compound has been found to be a potent inhibitor of cyclin-dependent kinase 4 (CDK4) . CDK4 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of cell growth and division .
2. Inhibitor of AMPK-Related Kinase 5 (ARK5) In addition to CDK4, the compound also shows inhibitory activity against AMPK-related kinase 5 (ARK5) . ARK5 is an enzyme that is involved in energy homeostasis and cellular proliferation .
Inducing Apoptosis of Tumor Cells
The compound has been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM . Apoptosis is a process of programmed cell death that occurs in multicellular organisms, and inducing apoptosis in tumor cells is a common strategy in cancer therapy .
Multikinase Inhibitor
The compound is a multikinase inhibitor, meaning it can inhibit multiple kinases simultaneously . This is beneficial in the treatment of complex diseases like cancer, where multiple signaling pathways are often involved .
Anti-Breast-Cancer Activity
The compound has shown significant anti-breast-cancer activity . It has been found to have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib, a selective CDK4/6 inhibitor .
Potential for Combination Therapy
Clinical studies have demonstrated that combining this compound with endocrine therapy significantly improves the progression-free survival (PFS) and overall survival (OS) compared to endocrine therapy alone in estrogen receptor positive (ER +) advanced breast cancer . This suggests that the compound could be used in combination therapies to enhance the effectiveness of treatment .
Mécanisme D'action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . CDK4 is a key regulator of the cell cycle, playing a crucial role in cell proliferation and growth. ARK5 is involved in cellular processes such as survival and metabolism .
Mode of Action
This compound acts as a multikinase inhibitor , with potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases . It binds to these kinases, disrupting their normal function and leading to changes in cell cycle progression .
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathways . By inhibiting CDK4 and ARK5, it disrupts the normal progression of the cell cycle, which can lead to the induction of apoptosis (programmed cell death) in tumor cells .
Result of Action
The compound has been found to be highly active, inducing apoptosis of tumor cells at a concentration of approximately 30-100 nM . This suggests that it could have potential applications in cancer treatment.
Safety and Hazards
Orientations Futures
The success of imatinib, a BCR-ABL inhibitor for the treatment of chronic myelogenous leukemia, has created a great impetus for the development of additional kinase inhibitors as therapeutic agents . This compound, as a potent inhibitor of CDK4, could be a promising candidate for future research and development in the treatment of cancer and other cell proliferative diseases .
Propriétés
IUPAC Name |
8-cyclopentyl-5-methyl-2-(4-methylsulfonylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-13-11-16(24)23(14-5-3-4-6-14)17-15(13)12-19-18(20-17)21-7-9-22(10-8-21)27(2,25)26/h11-12,14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSQJFNYBAKYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CCN(CC3)S(=O)(=O)C)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.